molecular formula C19H22N2O4 B13722829 Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate

Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate

Cat. No.: B13722829
M. Wt: 342.4 g/mol
InChI Key: IQFUWPTYSJYQEA-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate is a synthetic organic compound with the molecular formula C19H22N2O4 It is characterized by the presence of a benzoate ester linked to a pyridine ring, which is further substituted with a Boc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of suitable precursors.

    Introduction of the Boc-Protected Amino Group: The Boc-protected amino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a Boc-protected reagent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyridine or benzoate rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical pathways. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Similar structure but lacks the pyridine ring and Boc-protected amino group.

    Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of the Boc-protected amino group.

    Methyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both the Boc-protected amino group and the pyridine ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]benzoate

InChI

InChI=1S/C19H22N2O4/c1-5-24-17(22)14-8-6-13(7-9-14)15-10-16(12-20-11-15)21-18(23)25-19(2,3)4/h6-12H,5H2,1-4H3,(H,21,23)

InChI Key

IQFUWPTYSJYQEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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